1-Cyclopropyl-3-nitrobenzene
Overview
Description
1-Cyclopropyl-3-nitrobenzene is a chemical compound with the molecular formula C9H9NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a cyclopropyl group (a three-carbon ring) attached to it . The general formula for a cycloalkane composed of n carbons is CnH2n .Scientific Research Applications
Environmental Pollution and Degradation
- Nitrobenzene Degradation in Wastewater : Nitrobenzene, a significant environmental pollutant, is challenging to degrade. Research indicates that zerovalent iron (Fe0) can reduce nitrobenzene to aniline in synthetic wastewater, representing an effective treatment for industrial wastewater streams. This process also demonstrates the feasibility of using batch and continuous flow reactors for nitrobenzene degradation (Mantha, Taylor, Biswas, & Bewtra, 2001).
Photophysics and Photochemistry
- Complex Photophysics of Nitrobenzene : Nitrobenzene's photophysics and photochemistry are complex despite its simplicity as a nitroaromatic compound. CASPT2//CASSCF computations have characterized the main decay paths after UV absorption, explaining the lack of fluorescence and phosphorescence emission. This study provides insights into potential applications in photochemical processes (Giussani & Worth, 2017).
Chemical Synthesis and Catalysis
- Selective Hydrogenation of Nitrobenzene : Research on carbon-supported nickel catalysts doped with rhodium has shown their effectiveness in catalyzing the hydrogenation of nitrobenzene to cyclohexylamine. This process highlights the significant role of catalysts in controlling selective hydrogenation, which is vital in various industrial chemical syntheses (Lu et al., 2016).
Sensing and Detection
- Nitrobenzene Detection Using Nanomaterials : Studies have explored the use of cyclocarbon and transition metal-decorated C[18] for nitrobenzene detection. The research suggests that the adsorption properties of these nanomaterials can be highly effective for environmental pollutant sensing, highlighting their potential in environmental monitoring (Lakshmy et al., 2022).
Analytical and Environmental Chemistry
- Electrochemical Treatment of Nitrobenzene : Electrochemical methods have been investigated for treating nitrobenzene in wastewater. The studies demonstrate the potential of using electrochemical systems for removing pollutants like nitrobenzene from industrial and agricultural wastewaters, contributing to environmental remediation efforts (Mu, Rozendal, Rabaey, & Keller, 2009).
Safety and Hazards
Properties
IUPAC Name |
1-cyclopropyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPSUMGHUALRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341763 | |
Record name | 1-Cyclopropyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22396-07-2 | |
Record name | 1-Cyclopropyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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